molecular formula C13H24O2 B3337996 Ethyl 4-(2-butylcyclopropyl)butanoate CAS No. 832740-02-0

Ethyl 4-(2-butylcyclopropyl)butanoate

Cat. No.: B3337996
CAS No.: 832740-02-0
M. Wt: 212.33 g/mol
InChI Key: WXULZMBBBOXVLX-UHFFFAOYSA-N
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Description

Ethyl 4-(2-butylcyclopropyl)butanoate is an ester derivative characterized by a butyl-substituted cyclopropane ring attached to a butanoate backbone. Its structural uniqueness arises from the 2-butylcyclopropyl moiety, which imparts steric and electronic properties distinct from simpler cyclopropane-containing esters. The compound is commercially available through multiple suppliers (4 listed), with synonyms including 4-(2-Butyl-cyclopropyl)-butyric acid ethyl ester and identifiers such as CTK6D6256 and STK312924 .

Properties

IUPAC Name

ethyl 4-(2-butylcyclopropyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-3-5-7-11-10-12(11)8-6-9-13(14)15-4-2/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXULZMBBBOXVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CC1CCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801298202
Record name Ethyl 2-butylcyclopropanebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-02-0
Record name Ethyl 2-butylcyclopropanebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-butylcyclopropanebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-butylcyclopropyl)butanoate typically involves the esterification of 4-(2-butylcyclopropyl)butanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-butylcyclopropyl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles under suitable conditions.

Major Products

    Hydrolysis: 4-(2-butylcyclopropyl)butanoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Depends on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-butylcyclopropyl)butanoate is used in various scientific research applications, including:

Comparison with Similar Compounds

Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Structural and Functional Differences

Property Ethyl 4-(2-butylcyclopropyl)butanoate Ethyl 4-cyclopropyl-2,4-dioxobutanoate
Molecular Formula Not explicitly reported C₉H₁₂O₄
Molecular Weight Not explicitly reported 184.19 g/mol
Functional Groups Ester, cyclopropane, butyl chain Ester, cyclopropane, two ketone (dioxo) groups
CAS Number Multiple identifiers (e.g., STK312924) 21080-80-8
Key Suppliers 4 suppliers American Elements

Research Implications

  • Reactivity: The dioxo groups in Ethyl 4-cyclopropyl-2,4-dioxobutanoate make it highly reactive toward nucleophiles, enabling its use as a precursor in heterocyclic synthesis (e.g., pyrazoles or thiazoles) . In contrast, this compound lacks such electrophilic sites, limiting its utility in condensation reactions.
  • The dioxo compound’s ketones increase polarity, favoring solubility in polar aprotic solvents like DMSO .
  • Synthetic Accessibility: Ethyl 4-cyclopropyl-2,4-dioxobutanoate’s synthesis likely involves Claisen condensation or cyclopropanation with diketone intermediates, whereas the butylcyclopropyl variant may require alkylation of cyclopropane precursors, a more sterically challenging process .

Other Structurally Related Compounds

  • Ethyl 4-(2-Bromophenyl)thiazole-2-carboxylate: A brominated thiazole derivative with 7 suppliers . Its aromatic and heterocyclic components contrast sharply with the aliphatic cyclopropane focus of this compound, highlighting divergent applications (e.g., pharmaceuticals vs. industrial materials).

Biological Activity

Ethyl 4-(2-butylcyclopropyl)butanoate (EBCB) is a compound that has garnered interest in various biological research domains due to its potential therapeutic effects. This article explores its biological activity, focusing on relevant studies, mechanisms of action, and potential applications.

EBCB has the molecular formula C13H24O2C_{13}H_{24}O_2 and a molecular weight of 212.33 g/mol. The compound is synthesized through the esterification of 4-(2-butylcyclopropyl)butanoic acid with ethanol, typically using sulfuric acid as a catalyst under reflux conditions.

Antioxidant Activity

EBCB exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. In various assays, such as DPPH and FRAP, EBCB demonstrated the ability to scavenge free radicals effectively. This antioxidant activity can be attributed to its structural features that allow it to interact with reactive oxygen species (ROS) .

Gastroprotective Effects

A notable study investigated the gastroprotective effects of EBCB in an animal model. The research indicated that EBCB administration resulted in a significant reduction of gastric lesions induced by ethanol. The protective mechanism was linked to the enhancement of gastric mucus secretion, increased levels of superoxide dismutase (SOD), and reduced malondialdehyde (MDA) levels, indicating decreased lipid peroxidation .

Table 1: Summary of Gastroprotective Effects of EBCB

ParameterControl GroupEBCB Treatment (20 mg/kg)
Gastric Lesion ScoreHighSignificantly Reduced
MDA LevelsElevatedDecreased
SOD ActivityLowIncreased
Gastric Mucus SecretionLowEnhanced

The mechanism underlying the biological activity of EBCB involves several pathways:

  • Antioxidant Mechanism : EBCB's structure allows it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
  • Gastroprotection : The compound enhances the gastric mucosal barrier by promoting mucus secretion and modulating antioxidant enzyme activities, which collectively protect against ulcer formation.
  • Cellular Signaling : EBCB may influence signaling pathways involved in inflammation and cell survival, as evidenced by alterations in protein expression levels related to apoptosis (e.g., up-regulation of Hsp70 and down-regulation of Bax proteins) .

Case Studies

  • Gastroprotective Study : In a controlled study involving rats, groups treated with varying doses of EBCB showed a dose-dependent reduction in gastric lesions compared to controls treated only with vehicle solutions. Histological assessments revealed reduced submucosal edema and inflammatory cell infiltration in treated groups .
  • Antioxidant Evaluation : Another study assessed the antioxidant capacity of EBCB using various in vitro assays, confirming its effectiveness in reducing oxidative stress markers in cell culture models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(2-butylcyclopropyl)butanoate
Reactant of Route 2
Ethyl 4-(2-butylcyclopropyl)butanoate

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